3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide

Medicinal chemistry Lead optimization Physicochemical profiling

Researchers requiring a defined RORγ modulator chemotype for SAR studies often face single-source supply constraints. This compound-a 3,5-dimethylpyrazole with N²-ethylamino and primary amide termini-solves this with multi-vendor availability (≥97% purity). • Distinct H-bond donor/acceptor map differentiates it from isopropylamino (CAS 1248169-19-8) and unsubstituted pyrazole (CAS 1248331-48-7) analogs, preventing uncontrolled variables in structure-sensitive assays. • MW 210.28 g/mol, AlogP ≈1.1-suitable for cell permeability and systematic lipophilicity SAR studies. • Dual independent supplier sources enable competitive bidding on price, delivery, and batch-level CoA.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13638643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCNC(CN1C(=CC(=N1)C)C)C(=O)N
InChIInChI=1S/C10H18N4O/c1-4-12-9(10(11)15)6-14-8(3)5-7(2)13-14/h5,9,12H,4,6H2,1-3H3,(H2,11,15)
InChIKeyPCWBCVXVUOPKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide (CAS 1247186-47-5): Structural Identity and Class Baseline for Procurement Decisions


3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide is a synthetic small molecule (C₁₀H₁₈N₄O, MW 210.28 g/mol) belonging to the pyrazole amide class . It features a 3,5-dimethylpyrazole ring N¹-linked to a 2-(ethylamino)propanamide backbone. The compound falls within the structural scope of the Amgen/Teijin WO2015129926A1 patent family, which claims pyrazole amide derivatives as RORγ nuclear receptor modulators [1]. Commercial availability is confirmed through multiple independent vendors offering the compound at ≥97% purity for research use, with CAS 1247186-47-5 serving as the primary identity anchor .

Structural class Pyrazole amide RORγ modulator chemotype (WO2015129926A1 family)
Procurement baseline ≥97% purity confirmed across independent vendors
Identity anchor CAS 1247186-47-5; N²-ethylamino and primary amide signature

Why Generic Substitution of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide with In-Class Analogs Risks Experimental Irreproducibility


Pyrazole amide derivatives within the RORγ modulator patent space exhibit steep structure–activity relationships, where minor changes in the amine substituent (ethyl → isopropyl → tert‑butyl) or pyrazole core substitution (3,5‑dimethyl → 4‑chloro‑5‑methyl → unsubstituted) produce divergent target engagement and cellular potency profiles [1]. The compound's specific combination of a 3,5‑dimethylpyrazole core with an N²‑ethylamino group and a primary amide terminus defines a distinct hydrogen‑bond donor/acceptor map and steric contour that is not replicated by its closest commercial analogs—including the isopropylamino variant (CAS 1248169‑19‑8, MW 224.30) or the unsubstituted pyrazole analog (CAS 1248331‑48‑7, MW 182.22) . Generic interchange without head‑to‑head equivalency data therefore introduces uncontrolled variables into any structure‑sensitive assay.

N-alkyl substitution (ethyl → isopropyl) amplifies steric bulk (Taft Eₛ –0.07 vs –0.47); target engagement profile may shift.
Pyrazole ring methylation (3,5-dimethyl vs unsubstituted) raises lipophilicity (ΔAlogP ~+1.0); cellular assay partitioning may differ.
Primary amide vs N-aryl amide changes H-bond donor count (2→0); pharmacophoric anchoring may not be preserved.

Quantitative Differentiation Evidence for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Pyrazole Analog (CAS 1248331-48-7)

The 3,5-dimethyl substitution on the pyrazole ring increases molecular weight by 28.06 g/mol (210.28 vs. 182.22 g/mol) relative to the unsubstituted pyrazole analog 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanamide (CAS 1248331-48-7) . This corresponds to a calculated AlogP increase of approximately +1.0 log unit based on the additive contribution of two aromatic methyl groups (+0.5 log P per methyl on a heteroaryl ring), shifting the compound from a hydrophilic to a moderately lipophilic regime and altering membrane permeability and non‑specific protein binding behavior [1].

Lipophilicity shift
Cross-study comparable
ΔMW +28.06 g/mol; ΔAlogP ≈ +1.0 vs unsubstituted pyrazole analog
May alter membrane partitioning and DMSO stock protocols; supports cell-based assay selection.
Fragment-based AlogP estimate; experimental logP not available.
Medicinal chemistry Lead optimization Physicochemical profiling

Steric Bulk Differentiation at the N²-Amine: Ethylamino vs. Isopropylamino Analog (CAS 1248169-19-8)

The target compound bears an N²-ethylamino substituent (CH₂CH₃, Taft Eₛ steric parameter = –0.07), whereas the commercially available isopropylamino analog (CAS 1248169‑19‑8) carries an N²‑isopropylamino group (CH(CH₃)₂, Taft Eₛ = –0.47) [1]. The quantified steric difference (ΔEₛ = –0.40) represents a substantial increase in steric hindrance at the amine nitrogen, which in pyrazole amide RORγ modulators has been shown to govern the conformational preference of the side chain and the compound's ability to access the ligand‑binding pocket [2].

Steric demand at N²
Class-level inference
Taft Eₛ ethyl –0.07 vs isopropyl –0.47 (6.7× more sterically demanding)
May determine fit in sterically constrained pockets; supports isoform-specific screening.
SAR trends from WO2015129926A1; no head-to-head binding data.
Structure–activity relationship RORγ modulation Steric parameters

Primary Amide vs. N-Substituted Amide Hydrogen Bond Capacity: Differentiation from WAY-329738

The target compound terminates in a primary amide (–CONH₂), providing two hydrogen bond donor atoms and one acceptor. In contrast, WAY‑329738 [3‑(3,5‑dimethylpyrazol‑1‑yl)‑N‑(4‑methylphenyl)propanamide, CAS 957511‑97‑6] is an N‑aryl secondary amide with zero hydrogen bond donors on the amide nitrogen and one acceptor . This shifts the hydrogen bond donor count from 2 (target compound) to 0 (WAY‑329738), fundamentally altering the pharmacophoric donor profile and the potential to engage residues that require a primary amide H‑bond donor in target binding pockets [1]. No head‑to‑head biological comparison data are publicly available; the differentiation is based on established medicinal chemistry principles of hydrogen‑bond‑mediated molecular recognition.

H-bond donor capacity
Class-level inference
Primary amide: 2 HBD; WAY-329738 (N-aryl amide): 0 HBD
Enables bidentate H-bond interactions; may support crystallographic fragment soaking.
Pharmacophoric principles; no direct binding comparison available.
Hydrogen bonding Target engagement Pharmacophore modeling

Vendor-Purity Specifications as a Procurement Selection Criterion

Multiple independent vendors supply the target compound with documented purity specifications: AKSci specifies ≥97% , while Leyan specifies 98% . In contrast, the isopropylamino analog (CAS 1248169‑19‑8) is listed by Fluorochem without a publicly posted minimum purity specification on its catalog page . For researchers requiring defined purity thresholds for reproducible dose–response experiments, the availability of two independent vendor‑certified purity levels at ≥97% for the target compound provides quantitative procurement certainty that may not be matched for certain analogs.

Vendor purity baseline
Supporting evidence
Target: ≥97% (2 independent vendors); Isopropylamino analog: purity not publicly posted
Reduces risk of sub-standard material; supports competitive procurement and lot consistency review.
Vendor catalog listings; QC methods may vary.
Quality control Compound procurement Reproducibility

Optimal Research and Procurement Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide Based on Available Evidence


RORγ Modulator Screening and Lead Optimization

The compound falls within the generic structural scope claimed in WO2015129926A1 (Amgen/Teijin) for RORγ nuclear receptor modulation . Its specific substitution pattern—3,5‑dimethylpyrazole with an N²‑ethylamino side chain and a primary amide—represents a distinct chemotype within the patent's Markush structure. This compound is suitable as a reference tool or starting scaffold for SAR expansion around the N²‑amine steric parameter (Taft Eₛ = –0.07 for ethyl) and the primary amide hydrogen bond donor pharmacophore—both features that differentiate it from bulkier N‑alkyl and N‑aryl amide analogs.

Physicochemical Property Benchmarking in Pyrazole Amide Series

With a molecular weight of 210.28 g/mol and an estimated AlogP of ≈1.1 [1], the compound occupies a moderate lipophilicity space suitable for cell permeability assays. Its ΔAlogP of approximately +1.0 log unit relative to the unsubstituted pyrazole analog provides a measurable lipophilicity window for systematically assessing the impact of pyrazole methylation on membrane partitioning, non‑specific binding, and metabolic stability in head‑to‑head comparisons within an in‑house compound series.

Multi‑Vendor Competitive Procurement with Verifiable Purity Benchmarks

The compound is available from at least two independent vendors with documented purity specifications of ≥97% (AKSci) and 98% (Leyan) . This multi‑source landscape enables competitive bidding while maintaining a verifiable minimum quality threshold—an advantage over closely related analogs that may be single‑sourced or lack publicly posted purity data. Procurement teams can leverage the dual‑vendor availability to negotiate on price, delivery time, and batch‑level certificates of analysis.

Crystallography and Biophysical Fragment Screening

The primary amide terminus provides a bidentate hydrogen bond donor motif capable of anchoring the compound to protein backbone carbonyls or carboxylate side chains with defined geometry [REFS-2 (Section 3)]. This property makes the compound suitable as a low‑molecular‑weight (210 Da) fragment or scaffold for soaking experiments in X‑ray crystallography or for use in ligand‑observed NMR and SPR fragment screens, where the primary amide can serve as a directional anchor point for interpreting electron density or binding epitope data.

Application
Selection Property
Validation Focus
RORγ modulator SAR studies
N²-ethylamino steric parameter and primary amide HBD motif
Target engagement and cellular activity assays
Physicochemical property profiling
Moderate lipophilicity (AlogP ~1.1) and pyrazole methylation effect
Membrane permeability and metabolic stability comparisons
Multi-vendor procurement
Documented purity ≥97% from independent sources
Batch COA review and price-purity trade-off
Crystallographic fragment soaking
Primary amide bidentate H-bond donor motif
Electron density anchoring and binding epitope mapping
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